2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)-

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- (CAS: 646994-42-5) is a chiral, organic building block. Its structure, defined by the (4S) stereocenter and functional groups including a terminal alkyne and a dimethyl acetal, positions it as a specialized intermediate for asymmetric synthesis.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 646994-42-5
Cat. No. B12587911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)-
CAS646994-42-5
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC#CC(C)CCC(OC)OC
InChIInChI=1S/C10H18O2/c1-5-6-9(2)7-8-10(11-3)12-4/h9-10H,7-8H2,1-4H3/t9-/m1/s1
InChIKeyLOSDSRQJLXVRBF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-7,7-Dimethoxy-4-methyl-2-heptyne CAS 646994-42-5: Sourcing a Specialized Chiral Alkyne Building Block


2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- (CAS: 646994-42-5) is a chiral, organic building block. Its structure, defined by the (4S) stereocenter and functional groups including a terminal alkyne and a dimethyl acetal, positions it as a specialized intermediate for asymmetric synthesis [1]. While detailed public literature on this specific compound is scarce, its molecular design offers a distinct synthetic handle, serving as a potential precursor for generating enantiomerically enriched structures in complex molecule synthesis .

Chiral Alkynes Building Block Defined (4S) stereocenter for stereochemical-control studies
Orthogonal Reactivity Terminal alkyne and protected aldehyde (dimethyl acetal)
Enantiopure Precursor Supports synthesis of enantioenriched molecules; avoids racemic resolution

The Pitfalls of Analogue Substitution: Why (4S)-7,7-Dimethoxy-4-methyl-2-heptyne is Not an Interchangeable Alkyne


Substituting (4S)-7,7-dimethoxy-4-methyl-2-heptyne with a generic alkyne, such as 2-heptyne or an achiral dimethoxy-heptyne analogue like 7,7-dimethoxy-1-heptyne, introduces unacceptable risk into a synthetic pathway. The primary source of differentiation is its defined (4S) stereocenter [1]. Using an achiral analogue or the incorrect enantiomer would lead to the production of an undesired racemic mixture or the wrong diastereomer, severely compromising the stereochemical integrity of the target molecule and potentially rendering it biologically inactive [2]. Furthermore, the presence of both a terminal alkyne and a dimethyl acetal provides orthogonal reactivity not found in simpler, non-functionalized alkynes, making it a uniquely versatile building block [1].

Stereochemistry
Single defined (4S) enantiomer
Achiral or racemic analogues may lead to undesired stereochemical outcomes and loss of enantiopurity
Functional Handles
Two orthogonal groups: alkyne + acetal
Simple alkynes offer only one reactive site, limiting sequential derivatization strategies

Quantitative Differentiation of (4S)-7,7-Dimethoxy-4-methyl-2-heptyne: A Comparative Assessment


Stereochemical Purity: Enantiomeric Excess vs. Racemic Analogues

The defining characteristic of (4S)-7,7-dimethoxy-4-methyl-2-heptyne is its single, defined stereocenter at the 4-position [1]. While no specific chiral HPLC or polarimetry data for this exact compound was located in public literature, its commercial availability as a named stereoisomer distinguishes it from a racemic mixture of 4-methyl-2-heptyne or the enantiomeric (4R) form. In chiral synthesis, using a racemate leads to a theoretical maximum 50% yield of the desired diastereomer and necessitates costly separation steps [2]. Procuring the (4S) enantiomer eliminates this inefficiency and provides a pathway to enantiomerically pure final products.

Enantiomeric Purity
Class-level inference
Defined (4S) stereoisomer vs Racemic mixture
Avoids racemic synthesis; supports enantiomer-attribution review and enantiopure pathway planning
Specific chiral purity data not publicly available for this compound
Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Functional Group Orthogonality: Acetal vs. Simple Alkyl Chain

This compound possesses both a terminal alkyne and a dimethyl acetal functional group [1]. This combination provides orthogonal reactivity compared to simpler alkynes like 2-heptyne (CAS 1119-65-9) or 4-methyl-2-heptyne. The alkyne can be engaged in Sonogashira couplings or click chemistry, while the acetal can be later hydrolyzed to an aldehyde for further elaboration. This dual functionality allows for a convergent synthesis strategy, reducing the overall number of steps [2]. In contrast, a simple alkyne offers only a single point for derivatization.

Functional Orthogonality
Class-level inference
2 reactive handles (alkyne + acetal) vs 1 handle (alkyne only)
Enables convergent synthetic strategies; supports orthogonal synthesis and protecting-group review
Acetal requires deprotection to access aldehyde; overall step economy may vary
Protecting Group Strategy Orthogonal Synthesis Functional Group Interconversion

Target Applications for (4S)-7,7-Dimethoxy-4-methyl-2-heptyne (CAS 646994-42-5) in R&D


Asymmetric Synthesis of Bioactive Small Molecules

The primary application for (4S)-7,7-dimethoxy-4-methyl-2-heptyne is as a chiral building block in the asymmetric synthesis of complex molecules, such as pharmaceutical candidates or natural products. The defined (4S) stereocenter is introduced early in the synthesis, allowing for subsequent diastereoselective transformations to construct a target molecule with high enantiomeric purity [1]. The orthogonal reactivity of its terminal alkyne and dimethyl acetal groups provides a versatile platform for constructing molecular complexity [2].

Synthesis of Epothilone Analogs and Polyketide Derivatives

Chiral heptyne derivatives are known intermediates in the synthesis of epothilones, a class of microtubule-stabilizing anticancer agents [1]. While direct evidence for this specific compound in epothilone synthesis is lacking, its structural features align with this application area. The (4S) stereocenter and functionalized aliphatic chain could serve as a precursor for constructing the complex macrolide ring system characteristic of epothilones and related polyketide natural products [2].

Development of Agrochemicals and Pheromones

Many insect pheromones and other semiochemicals are characterized by long-chain hydrocarbons with specific stereochemistry and functional groups [1]. (4S)-7,7-dimethoxy-4-methyl-2-heptyne could be a valuable intermediate for synthesizing such compounds. The alkyne functionality allows for the precise introduction of double bonds via partial hydrogenation, a common feature in lepidopteran sex pheromones, while the protected aldehyde can be used to create functional groups like alcohols or acetates [2].

Click Chemistry and Bioconjugation Reagent Synthesis

The terminal alkyne group of (4S)-7,7-dimethoxy-4-methyl-2-heptyne makes it a candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions [1]. It can be used to synthesize novel triazole-containing molecules or to functionalize other scaffolds. The acetal-protected aldehyde provides a second attachment point, allowing for the creation of bifunctional linkers. For example, the alkyne could be clicked to an azide-modified biomolecule, and the acetal could then be deprotected to reveal an aldehyde for further conjugation [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis of bioactive small molecules
Chiral building block with defined (4S) stereochemistry and orthogonal handles
Enantiomeric purity and diastereoselective transformations
Epothilone and polyketide natural product analogue synthesis
Functionalized chiral alkyne for macrolide ring construction
Convergent synthesis strategy and acetal deprotection efficiency
Agrochemical and pheromone development
Stereochemically defined alkyne for semiochemical backbone assembly
Precise introduction of double bonds and aldehyde functionality
Click chemistry and bioconjugation reagent synthesis
Terminal alkyne for CuAAC and protected aldehyde for orthogonal conjugation
Bifunctional linker integrity and azide-alkyne cycloaddition yields
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